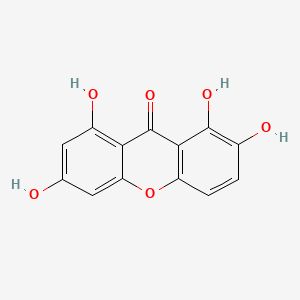

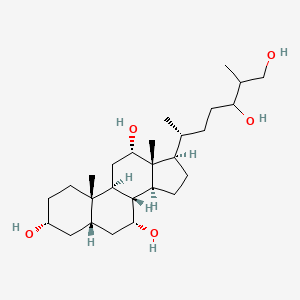

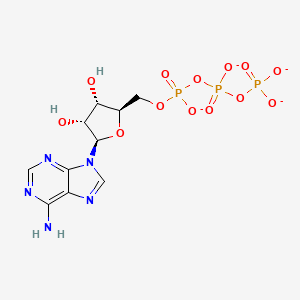

Luteolin 7-diglucuronide

作用机制

Luteolin 7-二葡萄糖醛酸苷通过各种分子靶点和途径发挥其作用:

抗炎: 它通过下调诱导型一氧化氮合酶和环氧合酶-2 的表达来抑制一氧化氮和促炎细胞因子的产生.

抗氧化: 它激活核因子-红系2 p45 相关因子 2,导致抗氧化酶(如血红素加氧酶-1)的上调.

神经保护: 它通过调节信号通路(如受体相互作用丝氨酸/苏氨酸蛋白激酶 3 和混合谱系激酶结构域样蛋白)来保护神经元免受氧化应激和凋亡.

6. 与相似化合物的比较

Luteolin 7-二葡萄糖醛酸苷由于其双葡萄糖醛酸化而独一无二,与其他黄酮类化合物相比,这增强了其溶解度和生物利用度。 类似的化合物包括:

芹菜素 7-二葡萄糖醛酸苷: 另一种具有类似抗炎和抗氧化特性的黄酮类糖苷.

迷迭香酸: 一种具有强抗氧化活性的酚类化合物.

Luteolin 7-二葡萄糖醛酸苷以其强大的生物活性及其潜在的治疗应用而脱颖而出,使其成为各个研究和行业领域中宝贵的化合物。

生化分析

Biochemical Properties

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL), which are involved in necroptosis . The compound’s interaction with these enzymes helps in reducing cell death and inflammation, highlighting its potential as a therapeutic agent in conditions like cerebral ischemia .

Cellular Effects

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been found to improve cell viability and reduce cell death under conditions of oxygen-glucose deprivation (OGD) . The compound influences cell signaling pathways, such as the RIP3/MLKL pathway, and modulates gene expression related to cell survival and apoptosis . Additionally, it helps in maintaining mitochondrial membrane potential and preventing intracellular calcium overload, which are critical for cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] involves its binding interactions with specific biomolecules. It binds to RIP3 more stably and firmly than the RIP3 inhibitor GSK872, thereby inhibiting the activation of MLKL and preventing its aggregation in the nucleus . This inhibition of the RIP3/MLKL pathway reduces necroptosis and inflammation, contributing to the compound’s neuroprotective effects . Furthermore, the compound’s ability to modulate gene expression and enzyme activity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] have been observed to change over time. The compound demonstrates stability under various experimental conditions, maintaining its biological activity for extended periods . Long-term studies have shown that it can provide sustained neuroprotection and improve neurological outcomes in animal models of cerebral ischemia

Dosage Effects in Animal Models

The effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant neuroprotection without adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks in clinical applications.

Metabolic Pathways

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is involved in several metabolic pathways. It interacts with enzymes such as UDP-glucuronosyltransferases, which facilitate its conjugation and excretion . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its biological activity . Studies have shown that the compound can effectively reach and exert its effects in the brain, highlighting its potential for treating neurological disorders .

Subcellular Localization

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target biomolecules effectively, enhancing its therapeutic potential .

准备方法

合成路线和反应条件: Luteolin 7-二葡萄糖醛酸苷可以通过对木犀草素进行酶促葡萄糖醛酸化来合成。 该过程涉及在葡萄糖醛酸转移酶的参与下使用 UDP-葡萄糖醛酸和木犀草素 .

工业生产方法: Luteolin 7-二葡萄糖醛酸苷的工业生产通常涉及从植物来源(例如紫苏)中提取。 提取过程包括溶剂选择、提取温度和提取时间优化,以最大限度地提高产量 .

化学反应分析

反应类型: Luteolin 7-二葡萄糖醛酸苷会发生各种化学反应,包括:

氧化: 它可以被氧化以形成不同的氧化产物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以在黄酮结构上的特定位置发生.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 条件根据引入的取代基而有所不同.

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以导致醌的形成,而还原可以产生羟基化衍生物 .

科学研究应用

Luteolin 7-二葡萄糖醛酸苷具有广泛的科学研究应用:

相似化合物的比较

Luteolin 7-diglucuronide is unique due to its dual glucuronidation, which enhances its solubility and bioavailability compared to other flavonoids. Similar compounds include:

Apigenin 7-diglucuronide: Another flavonoid glycoside with similar anti-inflammatory and antioxidant properties.

Rosmarinic acid: A phenolic compound with strong antioxidant activity.

This compound stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound in various fields of research and industry.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBVWJQPAZYQDB-DBFWEQBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

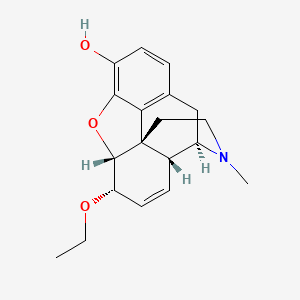

![[(1S,2R,3S,6S,9R,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate](/img/structure/B1232276.png)

![N-phenylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B1232283.png)